Vpstpptpspstpptpsps
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Overview
Description
Vpstpptpspstpptpsps: This compound is composed of a sequence of amino acids: Valine-Proline-Serine-Threonine-Proline-Proline-Threonine-Proline-Serine-Proline-Serine-Threonine-Proline-Proline-Threonine-Proline-Serine-Proline-Serine . It is primarily used in scientific research, particularly in the study of IgA nephropathy, an autoimmune disease affecting the kidneys .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vpstpptpspstpptpsps involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence using coupling reagents and protecting groups to prevent unwanted reactions .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Vpstpptpspstpptpsps can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific reagents depending on the desired modification.
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups .
Scientific Research Applications
Chemistry: Vpstpptpspstpptpsps is used as a model peptide in studies of peptide synthesis and modification techniques .
Biology: In biological research, this peptide is used to study the structure and function of IgA1 antibodies, particularly in the context of autoimmune diseases like IgA nephropathy .
Medicine: this compound is utilized in the development of diagnostic assays for detecting IgA nephropathy and other related conditions .
Industry: The peptide is used in the production of biochemical assay reagents and as a standard in peptide synthesis .
Mechanism of Action
Vpstpptpspstpptpsps exerts its effects by interacting with specific molecular targets, such as the IgA1 antibodies. The peptide mimics the hinge region of IgA1, allowing researchers to study the binding interactions and immune responses associated with this region . The pathways involved include the immune response pathways related to IgA1 antibody activity .
Comparison with Similar Compounds
IgA2 Hinge Peptide: Similar in structure but differs in the amino acid sequence.
IgG Hinge Peptide: Another hinge region peptide used in similar research applications.
Uniqueness: Vpstpptpspstpptpsps is unique due to its specific sequence, which mimics the IgA1 hinge region. This specificity makes it particularly valuable in studying IgA nephropathy and related autoimmune diseases .
Properties
Molecular Formula |
C81H128N20O28 |
---|---|
Molecular Weight |
1830.0 g/mol |
IUPAC Name |
(2S)-N-[(2S,3R)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]-1-[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C81H128N20O28/c1-39(2)58(82)77(125)97-29-11-18-51(97)68(116)86-46(36-104)65(113)90-60(41(4)108)81(129)101-33-15-24-57(101)76(124)96-28-10-22-55(96)72(120)92-62(43(6)110)79(127)99-31-13-20-53(99)70(118)88-48(38-106)74(122)94-26-8-17-50(94)67(115)85-45(35-103)64(112)89-59(40(3)107)80(128)100-32-14-23-56(100)75(123)95-27-9-21-54(95)71(119)91-61(42(5)109)78(126)98-30-12-19-52(98)69(117)87-47(37-105)73(121)93-25-7-16-49(93)66(114)84-44(34-102)63(83)111/h39-62,102-110H,7-38,82H2,1-6H3,(H2,83,111)(H,84,114)(H,85,115)(H,86,116)(H,87,117)(H,88,118)(H,89,112)(H,90,113)(H,91,119)(H,92,120)/t40-,41-,42-,43-,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+/m1/s1 |
InChI Key |
QTVCIDPTZKZGNF-BTWUTSIZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CO)NC(=O)[C@@H]6CCCN6C(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]7CCCN7C(=O)[C@@H]8CCCN8C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)N4CCCC4C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)N6CCCC6C(=O)N7CCCC7C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CO)C(=O)N9CCCC9C(=O)NC(CO)C(=O)N)N |
Origin of Product |
United States |
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